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Introduction

CDKLS5 deficiency disorder (CDD) is a rare, X-linked dominant genetic epilepsy characterized
by early-onset, refractory seizures and severe neurodevelopmental impairment.[1][2] The
disorder results from mutations in the cyclin-dependent kinase-like 5 (CDKL5) gene, which is
crucial for normal brain development and function.[2] Seizures in CDD are often difficult to
control with existing anti-seizure medications (ASMs). Ganaxolone (ZTALMY®) is a synthetic
analog of the endogenous neurosteroid allopregnanolone and acts as a positive allosteric
modulator of y-aminobutyric acid type A (GABA-A) receptors.[3][4] It has been approved for the
treatment of seizures associated with CDD in patients aged two years and older, offering a
targeted therapeutic option for this challenging condition.[2][5][6] This document provides
detailed application notes and protocols based on the pivotal Phase 3 Marigold clinical trial and
other relevant studies.

Mechanism of Action

Ganaxolone enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in
the central nervous system, by modulating both synaptic and extrasynaptic GABA-A receptors.
[3][4] This dual action is distinct from other GABA-A receptor modulators like benzodiazepines,
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which primarily target synaptic receptors.[3] By potentiating GABAergic inhibition, ganaxolone
helps to reduce neuronal hyperexcitability, thereby decreasing seizure frequency.[3]
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Caption: Mechanism of action of ganaxolone on the GABA-A receptor.

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety data from the Phase 3 Marigold trial
(NCT03572933), a randomized, double-blind, placebo-controlled study evaluating adjunctive
ganaxolone in children and young adults with CDD.[1][7][8]

Table 1: Efficacy of Adjunctive Ganaxolone in the

Marigold Trial

Efficacy Endpoint Ganaxolone (n=50) Placebo (n=51) p-value

Median Percentage
Reduction in 28-Day

] ) 30.7% 6.9% 0.0036
Major Motor Seizure

Frequency

Hodges-Lehmann
Estimate of Median -27.1% (-47.9 to -9.6)
Difference (95% CI)

Data sourced from the Marigold Phase 3 clinical trial results.[1][2]
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Table 2: Patient Demographics and Baseline

. istics (Marigold Trial)

Characteristic Ganaxolone (n=50) Placebo (n=51)
Median Age (years) 6 (IQR 3-10) 6 (IQR 4-11)
Sex (Female) 84% 88%

Median Baseline 28-Day Major
) 39.5 38.0
Motor Seizure Frequency

IQR: Interquartile Range. Data from the Marigold Phase 3 clinical trial.[1]

Table 3: Common Treatment-Emergent Adverse Events
(TEAES) in the Marigold Trial (=210% in Ganaxolone

Group and More Frequent than Placebo)

Adverse Event Ganaxolone (n=50) Placebo (n=51)
Somnolence 44% 24%

Pyrexia (Fever) 24% 18%
ILI11|]cc)::t:OFr2]espiratory Tract 16% 12%

Salivary Hypersecretion 12% 2%

Data from the Marigold Phase 3 clinical trial.[6][9] Serious adverse events occurred in 12% of
patients in the ganaxolone group and 10% in the placebo group.

Experimental Protocols

The following protocols are based on the methodology of the Marigold Phase 3 clinical trial.

Study Design

The Marigold study was a global, randomized, double-blind, placebo-controlled, Phase 3 trial.

[71L8]
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Caption: Workflow of the Phase 3 Marigold clinical trial.

Patient Population and Eligibility Criteria

¢ Inclusion Criteria:
o Age 2 to 21 years.[7][8]

o Confirmed pathogenic or likely pathogenic CDKL5 gene variant.[10]
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o At least 16 major motor seizures per month at baseline.[1]

o Stable dose of 1 to 4 concomitant anti-seizure medications.

o Willingness of a parent/caregiver to maintain a daily electronic seizure diary.[10]

e Exclusion Criteria:

[¢]

Previous exposure to ganaxolone.[11]

[¢]

[e]

o

function.[10]

o

Clinically significant unstable medical conditions.

Dosing and Administration

Diagnosis of West Syndrome with a hypsarrhythmia pattern on EEG.[11]
Use of moderate or strong CYP3A4 inducers or inhibitors.[11][12]

Use of felbamate unless on a stable dose for more than 6 months with stable liver

Ganaxolone is administered as an oral suspension (50 mg/mL) three times daily with food.[5]
[6][12] The dosage is titrated based on body weight and tolerability.

Table 4: Ganaxolone Titration Schedule

Week Patients < 28 kg Patients > 28 kg

L 6 mg/kg three times daily (18 150 mg three times daily (450
mg/kg/day) mg/day)

) 11 mg/kg three times daily (33 300 mg three times daily (900
mg/kg/day) mg/day)

3 16 mg/kg three times daily (48 450 mg three times daily (1350
mg/kg/day) mg/day)

4 Maintenance: 21 mg/kg three Maintenance: 600 mg three

times daily (63 mg/kg/day)

times daily (1800 mg/day)
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Dosage should be increased no more frequently than every 7 days, based on tolerability.[12]
[13] The maximum daily dose should not be exceeded.[13]

Outcome Measures

o Primary Efficacy Endpoint: The percentage change in 28-day major motor seizure frequency
during the 17-week double-blind treatment period relative to the 6-week prospective baseline
period.[7][8] Major motor seizures included bilateral tonic, generalized tonic-clonic,
atonic/drop, bilateral clonic, and focal to bilateral tonic-clonic seizures.[7]

e Secondary Efficacy Endpoints:
o Percentage of seizure-free days for major motor seizures.[7]

o Clinical Global Impression of Improvement (CGI-I).[7]

Safety and Tolerability Assessments

» Monitoring of treatment-emergent adverse events (TEAES).

Physical and neurological examinations.

Vital signs.

12-lead electrocardiograms (ECGS).

Clinical laboratory tests (hematology, chemistry, and urinalysis).

Logical Framework for Ganaxolone Intervention in
CDD

The therapeutic rationale for using ganaxolone in CDD is based on addressing the neuronal
hyperexcitability that underlies the seizure phenotype.
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Caption: Logical framework of ganaxolone intervention in CDKL5 deficiency disorder.

Conclusion

Adjunctive therapy with ganaxolone has demonstrated a statistically significant and clinically
meaningful reduction in major motor seizure frequency in children with CDKL5 deficiency
disorder.[2][8] The treatment was generally well-tolerated, with a safety profile consistent with
previous studies.[2] The detailed protocols from the Marigold trial provide a robust framework
for the clinical application and further investigation of ganaxolone in this patient population.
These findings represent a significant advancement in the management of seizures associated
with CDD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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